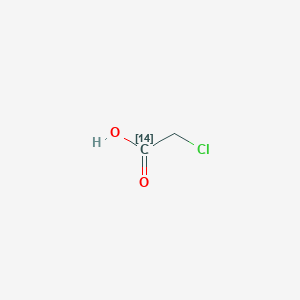

2-chloroacetic acid

Description

Structure

3D Structure

Properties

CAS No. |

1633-46-1 |

|---|---|

Molecular Formula |

C2H3ClO2 |

Molecular Weight |

96.49 g/mol |

IUPAC Name |

2-chloroacetic acid |

InChI |

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+2 |

InChI Key |

FOCAUTSVDIKZOP-HQMMCQRPSA-N |

SMILES |

C(C(=O)O)Cl |

Isomeric SMILES |

C([14C](=O)O)Cl |

Canonical SMILES |

C(C(=O)O)Cl |

Synonyms |

CHLOROACETIC ACID-1-14C 20-40 MCI PERMMO L |

Origin of Product |

United States |

Synthesis and Production of 2 Chloroacetic Acid

Industrial Synthesis Methodologies

The global production of 2-chloroacetic acid, which is estimated to be around 420,000 tonnes annually, relies on two main industrial processes. wikipedia.org The most common and economically significant method is the direct chlorination of acetic acid. wikipedia.orgwiley-vch.de A secondary, less utilized method involves the hydrolysis of trichloroethylene (B50587). wikipedia.orgchemcess.com

The chlorination of acetic acid is the most prevalent industrial method for synthesizing this compound. wikipedia.orgsciencemadness.org This process involves reacting acetic acid with chlorine gas in the presence of a catalyst. wikipedia.org A significant challenge in this pathway is the potential for over-chlorination, which produces impurities such as dichloroacetic acid and trichloroacetic acid that are difficult to separate from the final product via distillation. wikipedia.org

CH₃COOH + Cl₂ → ClCH₂COOH + HCl

The mechanism for the chlorination of acetic acid is not a simple radical reaction, especially when catalysts are present. lew.ro The process is an ionic reaction, with the key step being the enolization of an intermediate compound, which is then susceptible to chlorination. lew.roasianpubs.org

Acetic anhydride (B1165640) is a widely used catalyst in the industrial chlorination of acetic acid. wikipedia.orggoogle.comasianpubs.org Its primary function is to react with hydrogen chloride (HCl), which is produced during the chlorination, to form acetyl chloride in situ. lew.ro This formation of acetyl chloride initiates an autocatalytic cycle, as the acetyl chloride itself is the true catalytic species in the reaction sequence. lew.roresearchgate.net

The reaction rate and yield of this compound increase with the concentration of acetic anhydride. lew.ro Research using microwave-assisted synthesis has demonstrated that optimal conditions can lead to high yields. For instance, with a 20% volume fraction of acetic anhydride in acetic acid, a reaction temperature of 95°C, and a microwave power of 300 W for 3.5 hours, a this compound yield of 94.31% can be achieved. asianpubs.org

| Parameter | Optimal Condition | Resulting Yield | Resulting Selectivity |

|---|---|---|---|

| Volume Fraction of Acetic Anhydride | 20% in acetic acid | 94.31% asianpubs.org | 93.01% asianpubs.org |

| Reaction Time | 3.5 hours asianpubs.org | ||

| Microwave Power | 300 W asianpubs.org | ||

| Reaction Temperature | 95°C asianpubs.org |

Acetyl chloride is the active catalyst in the chlorination of acetic acid, whether it is added directly or generated in situ from acetic anhydride. lew.roabo.figoogle.com The reaction kinetics are autocatalytic. researchgate.net The rate-controlling step of the entire synthesis is the acid-catalyzed enolization of acetyl chloride to form a vinylic alcohol intermediate (1-chloro-1-ethenol). lew.roresearchgate.netresearchgate.net This enol is then rapidly chlorinated. lew.ro The resulting chloroacetyl chloride undergoes a fast chlorine exchange reaction with acetic acid to produce this compound and regenerate the acetyl chloride catalyst, continuing the cycle. lew.roabo.fi

The formation of the byproduct, dichloroacetic acid, primarily occurs via the further chlorination of acetyl chloride to dichloroacetyl chloride, which then exchanges a chlorine atom with monochloroacetic acid. abo.fi

To accelerate the rate-determining enolization step, promoters such as concentrated sulfuric acid (H₂SO₄) or ferric chloride (FeCl₃) are often used in conjunction with the primary catalyst. lew.roresearchgate.net These promoters increase the acidity of the reaction system, which in turn promotes the acid-catalyzed enolization of acetyl chloride, leading to a faster generation of this compound. lew.ro

Experimental data shows that the addition of these promoters significantly impacts the yield of both the desired product and byproducts. lew.ro While both H₂SO₄ and FeCl₃ can increase the yield of this compound compared to a non-promoted reaction, they also tend to increase the formation of dichloroacetic acid. lew.ro

| Promoter | Reaction Time (mins) | Yield of this compound (%) | Yield of Dichloroacetic Acid (%) |

|---|---|---|---|

| None (Blank) | 150 | 29.5 lew.ro | 0.74 lew.ro |

| H₂SO₄ (5%) | 150 | 97.6 lew.ro | 2.01 lew.ro |

| FeCl₃ (1.5%) | 150 | 91.7 lew.ro | 2.79 lew.ro |

An alternative industrial route to this compound is the hydrolysis of trichloroethylene (ClHC=CCl₂). wikipedia.org This process is typically conducted by reacting equal amounts of trichloroethylene and a concentrated (around 75%) solution of sulfuric acid at temperatures between 130–140 °C. wikipedia.orgwiley-vch.dechemcess.com

ClHC=CCl₂ + 2H₂O → ClCH₂COOH + 2HCl

A key advantage of the trichloroethylene hydrolysis method is the high purity of the resulting this compound, which is free from the di- and trichloroacetic acid impurities that plague the acetic acid chlorination route. wiley-vch.dechemcess.comsciencemadness.org However, this method has largely fallen out of favor for industrial-scale production. wiley-vch.de The primary drawbacks are the high cost of the raw material, trichloroethylene, and the generation of a significant quantity of hydrogen chloride (HCl) as a byproduct. wiley-vch.dechemcess.com

Chlorination of Acetic Acid Pathways

Catalytic Chlorination Mechanisms

Historical Development of Synthetic Routes

The journey of this compound (also known as monochloroacetic acid or MCA) from a laboratory curiosity to a major industrial chemical began in the mid-19th century. The initial, impure synthesis was achieved in 1843 by the French chemist Félix LeBlanc, who chlorinated acetic acid in the presence of sunlight. copernicus.orgcopernicus.org A pure form of the compound was later prepared in 1857 by German chemist Reinhold Hoffmann, who utilized refluxing glacial acetic acid with chlorine and sunlight. copernicus.orgcopernicus.org In the same year, French chemist Charles Adolphe Wurtz independently synthesized it through the hydrolysis of chloroacetyl chloride. copernicus.orgcopernicus.org

Industrially, two primary routes for the production of this compound have been established:

Chlorination of Acetic Acid: This is the predominant industrial method, involving the direct chlorination of acetic acid. copernicus.orgresearchgate.net The reaction is typically catalyzed by acetic anhydride. copernicus.orgresearchgate.net Other catalysts such as sulfur or red phosphorus can also be used. researchgate.net A significant challenge with this route is the formation of byproducts like dichloroacetic acid and trichloroacetic acid, which are difficult to separate from the desired product via distillation. copernicus.org

Hydrolysis of Trichloroethylene: This alternative method involves the hydrolysis of trichloroethylene in the presence of a concentrated sulfuric acid catalyst at temperatures between 130-140°C. copernicus.orgroyalsocietypublishing.org This process yields a highly pure form of this compound, free from the di- and trichloroacetic acid impurities associated with the chlorination route. copernicus.orgresearchgate.netroyalsocietypublishing.org However, the substantial amount of hydrogen chloride (HCl) produced as a byproduct has made the acetic acid chlorination method more commercially popular. copernicus.orgroyalsocietypublishing.org

Globally, the annual production of this compound is estimated to be around 420,000 tonnes. copernicus.orgcopernicus.org

Computational Approaches to Synthesis Mechanism Elucidation

In recent years, computational chemistry has emerged as a powerful tool for dissecting the intricate mechanisms of chemical reactions. For this compound, these approaches have provided profound insights into both its industrial synthesis and its formation in the atmosphere.

Quantum Chemical Calculations in Formation Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways for the formation of this compound. Studies have simulated the chlorination of acetic acid using an acetic anhydride catalyst to understand the synthesis mechanism of monochloroacetic, dichloroacetic, and trichloroacetic acids. researchgate.net These calculations help in optimizing reaction conditions to favor the production of the desired monochloroacetic acid. researchgate.net

Research has also focused on the atmospheric formation of this compound. copernicus.orgcopernicus.orgresearchgate.net Quantum chemical calculations have been employed to investigate the formation of this acid from the atmospheric multiphase chemistry of volatile organic compounds (VOCs) and chlorine. copernicus.orgcopernicus.orgresearchgate.net These studies have identified various precursors and intermediate species, such as chloroacetaldehyde (B151913), that play a crucial role in the atmospheric synthesis of this compound. copernicus.orgcopernicus.orgresearchgate.net The calculations provide estimates for reactive uptake coefficients of different chlorine-containing oxygenated volatile organic compounds (Cl-OVOCs), which are essential parameters for atmospheric models. copernicus.orgcopernicus.orgresearchgate.net

Theoretical Modeling of Atmospheric Formation Pathways

Building upon quantum chemical calculations, theoretical models are used to simulate the atmospheric formation of this compound on a larger scale. Photochemical box models, which incorporate comprehensive chemical mechanisms like the Master Chemical Mechanism (MCM), are used to predict the concentrations of atmospheric species. copernicus.orgcopernicus.orgresearchgate.net

Field observations at coastal sites have shown distinct diurnal patterns of this compound concentrations, with peaks during the daytime. copernicus.orgresearchgate.net Initial theories suggesting ethene as the primary precursor were found to be insufficient by these models, which indicated that ethene accounts for less than 1% of the observed levels. copernicus.orgcopernicus.orgresearchgate.net Updated models, informed by quantum chemical calculations, now suggest that other alkenes, such as isoprene (B109036) and its oxidation products, are more significant precursors, contributing a larger percentage to the observed this compound levels. copernicus.orgcopernicus.orgresearchgate.net

These models also highlight the importance of multiphase chemistry. For instance, the heterogeneous conversion of chloroacetaldehyde on atmospheric aerosols is proposed as a significant pathway, potentially contributing 24% to 48% of the observed gaseous this compound. copernicus.orgcopernicus.orgresearchgate.net The models also consider the influence of factors like solar radiation and the presence of other pollutants on the formation of this compound. researchgate.net

Solvent Effects on Synthetic Reactions

The choice of solvent can significantly influence the rate and outcome of chemical reactions. In the context of this compound synthesis, particularly through chlorination, the solvent can play a critical role. While detailed studies specifically on the solvent effects in this compound synthesis are not extensively documented in the provided search results, general principles of chlorination reactions offer some insights.

Many traditional chlorination reactions have been carried out in chlorinated solvents like carbon tetrachloride and chloroform (B151607). acsgcipr.org However, due to safety and environmental concerns, alternative solvents are being explored. acsgcipr.org For radical chlorinations, solvents such as chlorobenzene (B131634), cyclohexane, and acetonitrile (B52724) are considered. acsgcipr.org

In computational studies of the chlorination of acetic acid, the solvent effect is a parameter that is taken into account in the calculations to provide a more accurate simulation of the reaction environment. lew.ro The polarity of the solvent can affect the stability of charged intermediates, such as the σ-complex in electrophilic aromatic chlorination, which can be stabilized by polar solvents like acetonitrile or through specific hydrogen bonding interactions with solvents like acetic acid itself. researchgate.net The use of acetic acid as a solvent in its own chlorination is a common practice. sciencemadness.org

Reactivity and Transformation Mechanisms of 2 Chloroacetic Acid

Fundamental Reaction Pathways

The principal reactions of 2-chloroacetic acid can be categorized based on which functional group is undergoing transformation. These include nucleophilic substitution at the chlorinated carbon and standard reactions of the carboxylic acid moiety.

The chlorine atom in this compound is susceptible to displacement by a variety of nucleophiles, a reaction of significant industrial importance. chemcess.comtestbook.com

The C-Cl bond in this compound is highly reactive, facilitating its substitution. chemcess.com Nucleophilic substitution is a fundamental reaction pathway for this compound, where a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion. testbook.com This process allows for the introduction of various functional groups onto the acetate (B1210297) framework. For example, reaction with ammonia (B1221849) can produce aminoacetic acid (glycine), while reaction with cyanide salts yields cyanoacetate. chemcess.comwikipedia.org The high reactivity of this bond is central to its role as an alkylating agent, enabling the attachment of the -CH₂COOH group to nucleophilic atoms like sulfur, nitrogen, and oxygen. wikipedia.orgresearchgate.net

Table 1: Examples of Nucleophilic Substitution Products from this compound

| Nucleophile | Product |

| Hydroxide (B78521) (OH⁻) | Glycolic Acid |

| Hydrosulfide (B80085) (SH⁻) | Thioglycolic Acid |

| Ammonia (NH₃) | Glycine (B1666218) |

| Cyanide (CN⁻) | Cyanoacetic Acid |

This table provides illustrative examples of products formed via nucleophilic substitution.

A prominent industrial application of nucleophilic substitution is the synthesis of thioglycolic acid. chemcess.comwikipedia.org This reaction is typically achieved by treating this compound or its salts, like sodium chloroacetate (B1199739), with an alkali metal hydrosulfide, such as sodium or potassium hydrosulfide, in an aqueous medium. wikipedia.orgresearchgate.netatamanchemicals.com The sulfide (B99878) nucleophile displaces the chlorine atom to form thioglycolic acid. wikipedia.orgwikipedia.org The process may also be conducted via a two-step synthesis involving the reaction of chloroacetic acid with sodium thiosulfate (B1220275) to form an intermediate Bunte salt, which is then hydrolyzed. wikipedia.org

Research has focused on optimizing the yield of thioglycolic acid. One study achieved yields over 90% by carefully controlling reaction conditions in a continuous reactor system. researchgate.net Key parameters included the molar ratio of reactants, concentration, residence time, and temperature. researchgate.net

Table 2: Optimized Conditions for Thioglycolic Acid Synthesis

| Parameter | Optimal Condition |

| Molar Ratio (CAA:SHS) | 1:2.5 |

| Chloroacetic Acid Conc. | 20% (mass fraction) |

| Sodium Hydrosulfide Conc. | 15% (mass fraction) |

| Tank Reactor Temp. | 10°C |

| Tubular Reactor Temp. | 55°C |

| Resulting Yield | >90% |

Data sourced from a study on the continuous synthesis of thioglycolic acid (TGA) from chloroacetic acid (CAA) and sodium hydrosulfide (SHS). researchgate.net

The carboxylic acid group of this compound exhibits typical reactions such as esterification and salt formation. chemcess.comtestbook.com Due to the inductive effect of the adjacent chlorine atom, it is a stronger acid than acetic acid. testbook.com

This compound undergoes esterification when heated with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid. testbook.comchemguide.co.uk This reversible reaction produces the corresponding chloroacetate ester and water. chemguide.co.uk Esters of this compound, like their parent acid, are valuable alkylating agents in organic synthesis. researchgate.netresearchgate.net Various catalysts have been investigated to improve esterification efficiency. Studies have shown that metal methanesulfonates, such as zinc methanesulfonate, can effectively catalyze the esterification of this compound with alcohols like isopropanol, achieving high yields. researchgate.net

Table 3: Examples of this compound Esterification

| Alcohol | Catalyst | Resulting Ester |

| Ethanol (B145695) | Sulfuric Acid | Ethyl Chloroacetate |

| Isopropanol | Zinc Methanesulfonate | Isopropyl Chloroacetate |

| Methanol (B129727) | Zirconium Tungstate | Methyl Chloroacetate |

This table shows examples of different alcohols and catalysts used in the esterification of this compound. researchgate.netchemguide.co.ukasianpubs.org

As a carboxylic acid, this compound readily reacts with a wide range of inorganic and organic bases to form salts. testbook.comnih.gov These neutralization reactions occur with bases such as metal hydroxides, carbonates, and amines. testbook.comnih.gov The reaction with sodium carbonate, for instance, produces sodium chloroacetate, a commercially significant compound that is often used in place of the acid itself for various syntheses. wikipedia.org The formation of salts with metal carbonates is a reliable method for producing glycolate-free chloroacetate salts. sciencemadness.org

Table 4: Salt Formation from this compound

| Base | Chemical Formula | Resulting Salt |

| Sodium Hydroxide | NaOH | Sodium Chloroacetate |

| Sodium Carbonate | Na₂CO₃ | Sodium Chloroacetate |

| Potassium Hydroxide | KOH | Potassium Chloroacetate |

| Ammonia | NH₃ | Ammonium (B1175870) Chloroacetate |

This table illustrates the formation of various chloroacetate salts through reaction with different bases. wikipedia.orgnih.gov

Carboxylic Acid Functional Group Reactivity

Reactions with Nitrogenous Compounds (e.g., Thiourea)

Another significant reaction of this compound with a nitrogenous compound is its amination to produce amino acids. Depending on the reaction conditions, the reaction with ammonia can yield either aminoacetic acid (glycine) as the primary product or nitrilotriacetic acid. wiley-vch.de This nucleophilic substitution of the chlorine atom is a fundamental transformation of this compound. wiley-vch.de

The following table summarizes key reactions of this compound with nitrogenous compounds:

< علمی-داده-جدول >

| Reactant | Product(s) | Significance |

|---|---|---|

| Thiourea (B124793) | 2-Iminothiazolidin-4-one | Synthesis of heterocyclic compounds with potential biological activities. scispace.comnoaa.gov |

| Ammonia | Aminoacetic acid (Glycine) or Nitrilotriacetic acid | Industrial production of amino acids. wiley-vch.de |

Reactions with Sulfur-Containing Compounds (e.g., Dithiocarbamates, Sulfites)

The reactivity of the carbon-chlorine bond in this compound extends to reactions with sulfur-based nucleophiles. For instance, it reacts with sodium or potassium hydrogensulfide to form thioglycolic acid and thiodiglycolic acid. wiley-vch.de

Dithiocarbamates, which are readily S-alkylated, react with this compound in a nucleophilic substitution manner. wikipedia.org The sulfur atom of the dithiocarbamate (B8719985) anion acts as the nucleophile, displacing the chloride from the alpha-carbon of the chloroacetic acid. This results in the formation of a dithiocarbamate ester.

The reaction with sulfites, particularly under UV irradiation, demonstrates a reductive dechlorination pathway. In the sulfite (B76179)/UV process, this compound can be rapidly degraded. acs.org The degradation kinetics are accelerated with an increase in sulfite concentration and are significantly enhanced by increasing the pH from 6.0 to 8.7. acs.org The primary mechanism involves the generation of hydrated electrons (eaq–) from the photolysis of sulfite, which then react with the this compound. Mass balance studies of this process have identified acetate, succinate, sulfoacetate, and chloride ions as the major products. acs.org

Key reactions with sulfur-containing compounds are outlined below:

< علمی-داده-جدول >

| Reactant | Conditions | Major Product(s) |

|---|---|---|

| Sodium/Potassium Hydrogensulfide | Not specified | Thioglycolic acid, Thiodiglycolic acid wiley-vch.de |

| Dithiocarbamates | Not specified | Dithiocarbamate esters |

| Sulfite (SO32-) | UV irradiation (253.7 nm) | Acetate, Succinate, Sulfoacetate, Chloride (Cl-) acs.org |

Oxidation and Reduction Chemistry

The oxidation of this compound can be initiated by highly reactive species such as hydroxyl radicals (•OH). These radicals are powerful oxidizing agents capable of attacking organic molecules. google.com The generation of hydroxyl radicals has been observed during the photolysis of chloroacetic acids. st-andrews.ac.uk Upon UV irradiation, even without a photosensitizer, •OH can be formed. st-andrews.ac.uk

The proposed mechanism for hydroxyl radical-initiated oxidation involves the abstraction of a hydrogen atom from the carbon atom of this compound. This initial step leads to the formation of a carbon-centered radical. In the presence of oxygen, this radical can undergo further reactions, leading to the formation of various oxidation products. Studies on analogous compounds like acetic acid show that the resulting organic radicals can react with oxygen to form peroxyl radicals, which can then participate in a cascade of reactions leading to products like glyoxylic acid and oxalic acid. wikipedia.org The reaction pathways are complex and can be influenced by the presence of other species in the solution. st-andrews.ac.uk

The decomposition of this compound in aqueous solutions by atomic hydrogen (H•) has been investigated to understand its reduction chemistry. acs.orgresearchgate.net These studies have derived the rate constants for both hydrogen and chloride abstraction from the this compound molecule and its corresponding anion by hydrogen atoms. acs.orgresearchgate.net

It has been determined that atomic hydrogen primarily reacts with this compound through hydrogen abstraction from the C-H bond, rather than by abstracting the chlorine atom. acs.orgresearchgate.net The reaction yields and rate constants are influenced by the pH of the solution, which dictates the form of the chloroacetic acid (protonated or as the chloroacetate anion). researchgate.net The reaction mechanism in alkaline solutions has also been studied, providing further insight into the behavior of the reducing species involved. nih.gov A comparison of these results with data from radiation chemistry has provided evidence regarding the nature of reducing radicals produced during the radiolysis of water. researchgate.netsciencemadness.org

The following table presents the primary reaction pathways for the interaction of atomic hydrogen with this compound in aqueous solutions.

< علمی-داده-جدول >

| Reacting Species | Primary Reaction Mechanism | Significance |

|---|---|---|

| H• + ClCH2COOH | Hydrogen abstraction from the carbon-hydrogen bond. acs.orgresearchgate.net | Elucidates the fundamental reduction pathways of this compound. |

| H• + ClCH2COO- | Hydrogen and chloride abstraction. researchgate.net | Demonstrates the influence of pH on reaction kinetics and mechanism. |

Catalysis in this compound Transformations

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a pathway for the transformation of this compound. rsc.org While much of the literature focuses on catalysts for the production of this compound (e.g., using acetic anhydride (B1165640) for the chlorination of acetic acid), the principles of homogeneous catalysis can be applied to its degradation and conversion into other useful chemicals. researchgate.netmdpi.com

Transition metal complexes are often employed as homogeneous catalysts for a variety of organic transformations, including oxidation and reduction reactions. st-andrews.ac.uk For instance, systems involving cobalt salts (e.g., cobalt acetate) and co-catalysts like bromides have been used for the oxidation of lignin (B12514952) model compounds in acetic acid, demonstrating the potential for such systems to effect transformations on substrates within an acidic medium. A plausible application to this compound could involve a similar metal-catalyzed oxidation process to break down the molecule.

Furthermore, the hydrogenation of carboxylic acids or their derivatives to alcohols or other reduced products is another area where homogeneous catalysis is effective. While specific examples for this compound are not extensively detailed, catalysts based on metals like ruthenium and iridium are known to catalyze the hydrogenation of CO2 and other functional groups under homogeneous conditions. Such catalytic systems could potentially be adapted for the reductive dehalogenation or reduction of the carboxylic acid group in this compound. The key advantage of homogeneous catalysts is the ability to tune their reactivity and selectivity by modifying the ligands attached to the metal center. rsc.org

Compound Index

Heterogeneous Catalysis (e.g., Polyoxometalate-Based Ionic Liquids)

Heterogeneous catalysis offers significant advantages over traditional homogeneous systems, particularly in the separation and reuse of catalysts, which is crucial for developing environmentally sound and efficient chemical processes. nih.gov In the context of this compound reactions, such as esterification, polyoxometalate-based ionic liquids (POM-ILs) have emerged as highly effective heterogeneous catalysts. nih.gov

A study on the esterification of this compound with n-amyl alcohol highlighted the efficacy of vanadium-substituted POM-ILs. nih.gov These catalysts, specifically those with functional sulfonic acid groups like [TEAPS]₅PW₁₀V₂O₄₀, demonstrate superior performance compared to conventional catalysts. nih.gov A key feature of these POM-ILs is their thermoregulated nature; they dissolve in the reaction mixture at elevated temperatures, creating a homogeneous system that enhances catalytic activity, and then precipitate out as the solution cools, allowing for simple recovery and reuse. nih.gov At a reaction temperature of 140°C, the catalyst becomes soluble, and upon cooling, it separates from the product layer, enabling easy filtration and recycling for at least five cycles without a significant loss in activity. nih.gov

The reaction mechanism involves the protonation of the carbonyl group of this compound by the hydrogen ions from the catalyst. This is followed by a nucleophilic attack from the alcohol, leading to the formation of the ester through dehydration. nih.gov The strong acidity of the POM-IL catalyst is a critical factor in its high catalytic activity. nih.gov

Interactive Table: Comparison of Catalysts in the Esterification of this compound

Users can sort the table by clicking on the headers.

| Catalyst | Esterification Rate (%) | Reusability | Separation Method |

|---|---|---|---|

| None (Self-catalytic) | 75.00 | N/A | Difficult |

| Sulfuric Acid (H₂SO₄) | 87.47 | Not reusable | Neutralization/Difficult |

| Heteropolyacids (e.g., H₃PW₁₂O₄₀) | ~95.00 | Limited | Difficult |

| [TEAPS]₅PW₁₀V₂O₄₀ (POM-IL) | 98.75 | High (5+ cycles) | Simple Filtration |

Data sourced from research on the esterification of chloroacetic acid with n-pentyl alcohol. nih.gov

Phase-Transfer Catalysis in Esterification

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in separate immiscible phases, typically an aqueous phase and an organic phase. chempedia.inforesearchgate.net This methodology is particularly advantageous for the esterification of carboxylic acids like this compound, as it allows for mild reaction conditions, high yields, and simplified operational procedures compared to traditional acid-catalyzed processes that often require corrosive mineral acids. nih.govchempedia.info

The fundamental principle of PTC in esterification involves a phase-transfer catalyst, often a quaternary ammonium salt (Q⁺X⁻), which transports the carboxylate anion (RCOO⁻) from the aqueous phase into the organic phase. chempedia.inforesearchgate.net The process can be described by two general mechanisms: the extraction mechanism and the interfacial mechanism. researchgate.net

Mass Transfer : this compound is first neutralized in the aqueous phase by a base (e.g., sodium hydroxide) to form the chloroacetate anion (ClCH₂COO⁻). The phase-transfer catalyst's cation (Q⁺) then pairs with the chloroacetate anion to form an ion pair (Q⁺[ClCH₂COO]⁻). chempedia.info This ion pair is sufficiently lipophilic to migrate across the phase boundary into the organic phase.

Organic Phase Reaction : Once in the organic phase, the chloroacetate anion is highly reactive due to its poor solvation. It undergoes a nucleophilic substitution reaction with an alkylating agent (e.g., an alkyl halide) to form the corresponding ester (ClCH₂COOR). The catalyst cation then pairs with the leaving group anion and returns to the aqueous phase to begin the cycle anew. chempedia.info

The rate of a PTC-controlled esterification can be influenced by several factors, including the structure and concentration of the catalyst, the choice of solvent, temperature, and stirring speed. researchgate.net The kinetics may be controlled by either the mass transfer step or the chemical reaction step in the organic phase. chempedia.info Studies on similar carboxylic acids have shown that if the activation energy is greater than 10 kcal/mol, the reaction is typically controlled by the chemical reaction rate rather than mass transfer. chempedia.info Both liquid-liquid and solid-liquid PTC systems can be employed, with the latter being beneficial for reactions involving less reactive or sterically hindered substrates. wikipedia.org

Organic Acid Catalysis in Organic Synthesis

While often utilized as a reactant due to its reactive C-Cl bond, this compound can also function as an organocatalyst, specifically as a Brønsted acid catalyst. wikipedia.orgnih.gov Organocatalysis refers to the acceleration of chemical reactions with a substoichiometric amount of an organic molecule. As a carboxylic acid with a pKa of 2.86, this compound is a relatively strong organic acid capable of donating a proton to activate substrates in various synthetic transformations. wikipedia.org This catalytic role is fundamental to many classic reactions in organic chemistry.

Two prominent examples of acid-catalyzed reactions where an organic acid like this compound can serve as the catalyst are the Pechmann condensation and the Biginelli reaction.

Pechmann Condensation : This is a method for synthesizing coumarins from a phenol (B47542) and a β-ketoester. wikipedia.org The reaction is performed under acidic conditions. wikipedia.orgresearchgate.net The mechanism proceeds via two key acid-catalyzed steps:

Transesterification : The acid catalyst protonates the carbonyl of the β-ketoester, activating it for attack by the hydroxyl group of the phenol. This results in a transesterification reaction.

Intramolecular Electrophilic Aromatic Substitution : The catalyst then protonates a hydroxyl group, facilitating the elimination of water and subsequent intramolecular cyclization. This step is a form of Friedel-Crafts acylation, where the electron-rich phenol ring attacks the activated carbonyl group to form the new heterocyclic ring characteristic of coumarins. wikipedia.org

Biginelli Reaction : This is a one-pot, three-component reaction between an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgtaylorandfrancis.com The reaction requires an acid catalyst, which can be a Brønsted or Lewis acid. wikipedia.orgtaylorandfrancis.com The accepted mechanism involves several acid-catalyzed steps:

Iminium Formation : The acid catalyst activates the aldehyde by protonating its carbonyl oxygen, making it more electrophilic for attack by one of the amino groups of urea. Subsequent dehydration leads to the formation of an N-acyliminium ion intermediate.

Nucleophilic Addition and Cyclization : The enol form of the β-ketoester then acts as a nucleophile, attacking the iminium ion. The resulting adduct undergoes an intramolecular cyclization, where the remaining amino group of the urea attacks the ester's carbonyl group. A final acid-catalyzed dehydration yields the dihydropyrimidinone product. wikipedia.org

In both of these syntheses, the role of the acid catalyst is to activate carbonyl groups towards nucleophilic attack and to facilitate dehydration steps. While stronger mineral acids or Lewis acids are often employed for higher efficiency, this compound provides a clear example of how a simple organic acid can function as a catalyst in important carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netnih.govorganic-chemistry.org

Environmental Formation and Degradation Pathways of 2 Chloroacetic Acid

Natural Formation Processes

The presence of 2-chloroacetic acid in the environment is a result of both direct anthropogenic releases and, significantly, a variety of natural formation processes. These natural pathways involve complex chemical and biological reactions in different environmental compartments, including the atmosphere, soil, and water bodies.

One of the notable pathways for the formation of this compound is the atmospheric photochemical oxidation of certain volatile organochlorine compounds. nih.govresearchgate.net In the atmosphere, these precursor compounds can undergo complex reactions initiated by sunlight, leading to the formation of chloroacetic acids. nih.govresearchgate.net For instance, ethene and other alkenes have been proposed as precursors, which, through a series of reactions involving chlorine radicals, can lead to the formation of chloroacetaldehyde (B151913) and chloroacetone. copernicus.orgresearchgate.net Subsequent oxidation of chloroacetaldehyde by hydroxyl radicals (•OH) or photolysis of chloroacetone can then yield this compound. copernicus.org Studies have shown a distinct daily pattern of this compound concentrations in some locations, with daytime peaks suggesting a photochemical formation mechanism. copernicus.orgcopernicus.org While ethene was initially considered a primary precursor, further modeling has indicated that it may account for a small percentage of the observed this compound, with other volatile organic compounds like isoprene (B109036) and its oxidation products also contributing to its formation in the gas phase. copernicus.orgresearchgate.net Multiphase processes, including the heterogeneous conversion of chloroacetaldehyde on aerosols, are also thought to play a significant role in the atmospheric production of this compound. copernicus.orgresearchgate.netresearchgate.net

Natural production of this compound also occurs through the biotic chlorination of organic matter. nih.govresearchgate.net This process is mediated by various organisms in both terrestrial and aquatic environments. In forest soils, microorganisms are known to be involved in the formation of volatile organochlorines and chloroacetic acids. nih.govresearchgate.net Certain soil fungi, for example, produce chloroperoxidase enzymes that can catalyze the chlorination of organic material in the presence of chloride ions and hydrogen peroxide, leading to the formation of chloroacetic acids. researchgate.netresearchgate.netscispace.com

In marine environments, macroalgae have been identified as producers of volatile organochlorine compounds, which can act as precursors to this compound. nih.govresearchgate.netscispace.com Similarly, bacteria found in salt lakes are also capable of producing these compounds. nih.govresearchgate.netscispace.com The metabolic pathways involved are complex and contribute to the natural background levels of this compound in the environment.

A significant anthropogenic, yet environmentally relevant, source of this compound is its formation as a disinfection byproduct (DBP) during water treatment. nih.govepa.gov When chlorine-based disinfectants such as chlorine, chloramine, or chlorine dioxide are used to treat drinking water, they can react with natural organic matter present in the source water. nih.govepa.govresearchgate.net This reaction leads to the formation of a variety of DBPs, including a group of compounds known as haloacetic acids (HAAs), of which this compound (as monochloroacetic acid) is a member. nih.govepa.govewg.org The concentration and types of HAAs formed depend on several factors, including the concentration and nature of the organic matter, water temperature, pH, and the type and dose of the disinfectant used. hydroviv.comnih.gov Due to their potential health concerns, the levels of major haloacetic acids, including monochloroacetic acid, are regulated in drinking water in many countries. epa.govewg.org

Environmental Degradation Mechanisms

The persistence of this compound in the environment is limited by various degradation processes, with microbial biodegradation being a primary pathway for its removal.

Microorganisms play a crucial role in the degradation of this compound in soil and water. researchgate.netoecd.org A number of bacterial strains have been isolated that can utilize this compound as a source of carbon and energy. rug.nlnih.gov The initial step in the aerobic biodegradation of this compound is typically catalyzed by a dehalogenase enzyme. rug.nlcabidigitallibrary.org This enzyme cleaves the carbon-chlorine bond, releasing a chloride ion and forming glycolate. rug.nl

For example, in some Pseudomonas and Xanthobacter species, the degradation of 2-chloroethanol proceeds via 2-chloroacetaldehyde to this compound, which is then hydrolytically dehalogenated to glycolate. rug.nl The glycolate can then enter central metabolic pathways. rug.nl The genes encoding these halocarboxylic acid dehalogenases have been identified and studied, revealing a diversity of enzymes capable of degrading haloacetic acids. cabidigitallibrary.org The rate of biodegradation can be influenced by environmental factors such as temperature, pH, and the concentration of the compound. researchgate.netoecd.org Under anaerobic conditions, this compound can also be degraded, ultimately being converted to methane, carbon dioxide, and chloride ions. oecd.org

The table below summarizes research findings on the microbial degradation of this compound.

| Microorganism/System | Degradation Pathway/Enzymes | Key Findings |

| Pseudomonas putida US2 | 2-chloroethanol -> 2-chloroacetaldehyde -> this compound -> glycolate. Involves alcohol dehydrogenase, aldehyde dehydrogenase, and a dehalogenase. rug.nl | The dehalogenase responsible for converting chloroacetate (B1199739) to glycolate was characterized. rug.nl |

| Xanthobacter autotrophicus GJ10 | Similar pathway to P. putida US2 involving a quinoprotein alcohol dehydrogenase, an NAD-dependent aldehyde dehydrogenase, and a dehalogenase. rug.nl | Enzymes for the degradation pathway were identified. rug.nl |

| Pseudomonas stutzeri strain JJ (denitrifying) | 2-chloroethanol -> 2-chloroacetaldehyde -> this compound. Involves chloroethanol dehydrogenase, chloroacetaldehyde dehydrogenase, and chloroacetate dehalogenase. nih.gov | The degradation pathway under denitrifying conditions is the same as in aerobic bacteria. nih.gov |

| Sewage/Acclimated Sludge | Dechlorination | Greater than 70-90% degradation within 5-10 days in laboratory tests. oecd.org |

| River Water | Mineralization to CO2 | 73% mineralization in 8-10 days at 29°C. oecd.org |

| Anaerobic Systems | Degradation to methane, CO2, and chloride ions | 86-90% reduction within 2 days at 34°C. oecd.org |

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) represent a suite of chemical treatment methods designed to degrade persistent organic pollutants like this compound through the generation of highly reactive hydroxyl radicals (•OH).

While ozonation alone has been shown to be inefficient for the degradation of chloroacetic acids, its combination with ultraviolet (UV) irradiation significantly enhances the decomposition process. nih.govnih.gov The O3/UV process generates hydroxyl radicals, which are powerful oxidizing agents that can effectively break down the this compound molecule. nih.gov The degradation kinetics of haloacetic acids in an O3/UV system often follow a pseudo-first-order model. nih.gov The combination of ozone and UVC radiation can also lead to the formation of hydrogen peroxide as a significant byproduct, which can further participate in the oxidation reactions. researchgate.netrsc.org The efficiency of this process can be affected by the presence of other substances in the water, such as humic acids and bicarbonate ions, which can act as radical scavengers and reduce the degradation rate. nih.gov

Photocatalysis using semiconductor materials, most notably titanium dioxide (TiO2), is an effective AOP for the degradation of chlorinated organic compounds, including this compound. researchgate.net When TiO2 is irradiated with UV light of sufficient energy, it generates electron-hole pairs. mdpi.com These charge carriers can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which attack the this compound molecule. mdpi.com The photocatalytic degradation of chloroacetic acids on a TiO2 surface leads to the formation of chloride ions, carbon dioxide, and water as the final mineralization products. researchgate.net The rate of decomposition is influenced by factors such as the pH of the solution, the concentration of the catalyst, and the intensity of the UV irradiation. researchgate.net The efficiency of TiO2-based photocatalysis can be further enhanced by modifying the catalyst, for example, by doping with other elements or creating composites with materials like carbon. mdpi.com

The Fenton process involves the reaction of ferrous ions (Fe2+) with hydrogen peroxide (H2O2) to produce hydroxyl radicals. mdpi.com This process is an effective method for degrading a wide range of organic pollutants. The efficiency of the Fenton process is highly dependent on the pH, with optimal conditions typically being in the acidic range. nih.gov

The photo-Fenton process is an enhancement of the classical Fenton reaction, where the use of UV or visible light accelerates the regeneration of Fe2+ from Fe3+ and promotes the generation of additional hydroxyl radicals. mdpi.com This leads to a significant increase in the degradation rate of the target compound. nih.gov The photo-Fenton process has been shown to achieve high levels of mineralization for chlorinated organic compounds. nih.gov The reaction conditions, such as the concentrations of iron and hydrogen peroxide, need to be optimized to maximize the degradation efficiency and prevent the scavenging of hydroxyl radicals by excess reagents. mdpi.com

Table 3: Comparison of Fenton and Photo-Fenton Processes

| Process | Reagents | Key Reactive Species | Optimal pH | Key Advantage |

| Fenton | Fe2+, H2O2 | •OH | Acidic (e.g., 2.5-4.0) | Effective for a wide range of organics |

| Photo-Fenton | Fe2+/Fe3+, H2O2, UV/Visible Light | •OH | Acidic | Enhanced degradation rates and higher mineralization efficiency |

Combining different AOPs can lead to synergistic effects, resulting in faster and more complete degradation of this compound. nih.gov For instance, the combination of photo-Fenton with ozonation has been demonstrated to be a particularly rapid method for the degradation of chloroacetic acids. nih.gov In such a system, ozone can contribute to the oxidation process directly and also through the generation of hydroxyl radicals, while the photo-Fenton reaction provides a continuous and efficient source of these highly reactive species. nih.govfrontiersin.org

Other combinatorial approaches include the use of O3/H2O2/UV radiation, which leverages multiple pathways for hydroxyl radical generation. nih.gov The presence of carbonate and bicarbonate ions in the water can have a complex, sometimes ambivalent, impact on these combined processes, either by scavenging hydroxyl radicals or by forming carbonate radicals which can also participate in the degradation of certain pollutants. mdpi.com The choice of a specific combinatorial AOP approach depends on the composition of the water matrix and the desired level of treatment.

Environmental Fate Modeling and Budget Analysis

Chemical Box Model Simulations for Atmospheric Chemistry

Chemical box models are simplified representations of a portion of the atmosphere, treating it as a single, well-mixed box where chemical reactions and physical processes occur. noaa.govharvard.edu These models are invaluable for simulating the complex atmospheric chemistry of compounds like this compound.

Recent research conducted at a coastal site in southern China utilized a photochemical box model based on the Master Chemical Mechanism (MCM) to investigate the formation of this compound. copernicus.orgcopernicus.org The study, which took place during photochemically active periods in 2020 and 2021, observed distinct daytime peaks in this compound concentrations, suggesting intense formation driven by the oxidation of volatile organic compounds (VOCs) initiated by chlorine radicals (Cl•). copernicus.org

The simulations, performed using the Framework for 0-D Atmospheric Modeling (F0AM), version 4.3.0.1, were constrained by field observations of reactive halogens and other relevant species. copernicus.org The modeling work provided crucial insights into the precursors and formation pathways of this compound.

Key Research Findings:

Insignificant Contribution from Ethene: Contrary to previous hypotheses, the box model simulations indicated that ethene, once thought to be a primary precursor, accounted for less than 1% of the observed this compound concentrations. copernicus.orgcopernicus.org

Role of Other VOCs: The model suggested that other alkenes can act as precursors. copernicus.org Specifically, isoprene, the most abundant VOC at the sampling site, along with its oxidation products, was found to account for approximately 7% of the observed this compound. copernicus.org

Importance of Multiphase Chemistry: A significant finding was the importance of multiphase chemical processes. researchgate.net The gas-phase chemistry model alone could not account for the measured concentrations and tended to overestimate other chlorine-containing oxygenated VOCs (Cl-OVOCs), such as chloroacetaldehyde, a known precursor to this compound. copernicus.org

Heterogeneous Conversion: The study proposed that the heterogeneous conversion of chloroacetaldehyde on aerosols is a major formation pathway. copernicus.orgresearchgate.net By incorporating multiphase chemistry into the box model, simulations showed that this pathway could contribute between 24% and 48% of the observed this compound levels, significantly improving the model's accuracy. copernicus.orgresearchgate.net

The table below summarizes the contribution of different precursors to the formation of this compound as determined by chemical box model simulations.

| Precursor/Pathway | Simulated Contribution to this compound | Reference |

| Ethene | < 1% | copernicus.orgcopernicus.org |

| Isoprene and its oxidation products | ~ 7% | copernicus.org |

| Heterogeneous conversion of Chloroacetaldehyde | 24% - 48% | copernicus.orgresearchgate.net |

These modeling studies highlight that a comprehensive understanding of this compound's atmospheric formation requires accounting for complex multiphase reactions, moving beyond simple gas-phase chemistry. researchgate.net

Quantitative Analysis of Environmental Persistence

The environmental persistence of a chemical refers to the time it can remain in a particular environmental compartment before being broken down by biotic or abiotic processes. nih.gov This is often quantified by its half-life (t1/2) or residence time.

A field study using aquatic microcosms investigated the environmental fate of several haloacetic acids, including monochloroacetic acid (this compound). nih.gov The study determined the residence time of these compounds in pond water, providing a quantitative measure of their persistence in an aquatic environment.

Research Findings on Persistence in Aquatic Systems:

Intermediate Residence Time: Compared to other chloroacetic acids, this compound demonstrated an intermediate residence time of approximately 14 days. nih.gov

Comparative Persistence: Dichloroacetic acid was found to be the least persistent with a residence time of about 4 days, while trichloroacetic acid was the most persistent, with a residence time of approximately 40 days. nih.gov

Biodegradation Products: Laboratory studies accompanying the field research suggested that the primary biodegradation pathway for this compound leads to the formation of glycolic acid and chloride. nih.gov

The table below presents the comparative residence times of chloroacetic acids in pond water from the microcosm study.

| Compound | Approximate Residence Time in Pond Water | Reference |

| Dichloroacetic Acid | ~ 4 days | nih.gov |

| Monochloroacetic Acid (this compound) | ~ 14 days | nih.gov |

| Trichloroacetic Acid | ~ 40 days | nih.gov |

This quantitative analysis confirms that this compound is a moderately persistent compound in aquatic environments, with biodegradation being a key removal mechanism.

Derivatives and Applications of 2 Chloroacetic Acid in Organic Synthesis

Synthesis of Industrially Significant Derivatives

The reactivity of the C-Cl bond in 2-chloroacetic acid allows for its use as a carboxymethylating agent, while the carboxylic acid group can be readily converted into other functional groups, such as acyl chlorides. These properties are exploited in several large-scale industrial processes.

This compound, often in the form of its sodium salt (sodium chloroacetate), is essential for the synthesis of carboxymethyl cellulose (B213188) (CMC) and carboxymethyl starch (CMS). These modified polysaccharides are widely used as thickeners, stabilizers, and emulsifiers in the food, pharmaceutical, and textile industries. researchgate.nettsijournals.com

The synthesis is a two-step etherification process known as carboxymethylation. cellulosechemtechnol.ronaturalspublishing.com

Alkalinization (Mercerization): The raw cellulose or starch is treated with a strong alkali, typically sodium hydroxide (B78521) (NaOH), in an aqueous or alcohol-water medium. cellulosechemtechnol.ronih.gov This step activates the hydroxyl groups on the glucose units of the polymer, converting them into more nucleophilic alkoxide ions. nih.gov

Etherification: The activated polymer is then reacted with this compound or its sodium salt. researchgate.nettsijournals.com The alkoxide groups perform a nucleophilic substitution on the carbon atom bonded to chlorine, displacing the chloride ion and forming an ether linkage. This introduces the carboxymethyl group (-CH₂COOH) onto the polymer backbone. naturalspublishing.comcellulosechemtechnol.ro

The reaction can be represented as: Starch/Cellulose-OH + NaOH → Starch/Cellulose-O⁻Na⁺ + H₂O Starch/Cellulose-O⁻Na⁺ + ClCH₂COOH → Starch/Cellulose-O-CH₂COONa + NaCl

The degree of substitution (DS), which is the average number of carboxymethyl groups per glucose unit, is a critical parameter that determines the properties of the final product and can be controlled by adjusting reaction conditions such as the concentration of NaOH and this compound, temperature, and reaction time. researchgate.netscientific.net

Table 1: Representative Reaction Conditions for Carboxymethylation

| Polymer Source | Alkalinizing Agent | Carboxymethylating Agent | Solvent System | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Knitted Rag (Cellulose) | 18% aq. Ethanolic NaOH | 80% aq. This compound | Aqueous Ethanol (B145695) | 50 | tsijournals.com |

| Wheat Starch | Sodium Hydroxide | This compound | Isopropanol / Water | 30 (mixing), then Microwave | tsijournals.com |

| Maize Starch | Sodium Hydroxide | This compound (MCA) | Not specified | 65 | scientific.net |

This compound is a key precursor in the manufacture of several major phenoxy herbicides. These compounds act as synthetic auxins, causing uncontrolled growth and eventual death in broadleaf weeds, making them highly selective for use in cereal crops and pastures. wikipedia.orgnih.gov The general synthesis involves a substitution reaction where a substituted phenolate (B1203915) displaces the chloride from this compound. wikipedia.org

MCPA ((4-Chloro-2-methylphenoxy)acetic acid): Synthesized by reacting 2-methyl-4-chlorophenol with this compound in the presence of a base. wikipedia.org

2,4-D ((2,4-Dichlorophenoxy)acetic acid): Manufactured from the reaction of 2,4-dichlorophenol (B122985) and this compound. mt.gov

2,4,5-T ((2,4,5-Trichlorophenoxy)acetic acid): Produced through the condensation of 2,4,5-trichlorophenol (B144370) with this compound. wikipedia.orghealthandenvironment.org The use of 2,4,5-T has been largely discontinued (B1498344) due to health concerns related to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) during its manufacturing process. wikipedia.orghealthandenvironment.org

Table 2: Synthesis of Phenoxy Herbicides from this compound

| Herbicide | Phenolic Precursor | Chemical Equation | Reference |

|---|---|---|---|

| MCPA | 2-Methyl-4-chlorophenol | 2-Methyl-4-chlorophenol + ClCH₂COOH → MCPA + HCl | wikipedia.org |

| 2,4-D | 2,4-Dichlorophenol | 2,4-Dichlorophenol + ClCH₂COOH → 2,4-D + HCl | mt.gov |

| 2,4,5-T | 2,4,5-Trichlorophenol | 2,4,5-Trichlorophenol + ClCH₂COOH → 2,4,5-T + HCl | wikipedia.org |

Beyond phenoxy herbicides, this compound is a foundational material for other classes of agrochemicals.

Glyphosate (B1671968): A widely used non-selective, systemic herbicide. One major industrial synthesis route involves using this compound to first produce glycine (B1666218). google.com This glycine is then used in subsequent steps to form glyphosate. A more direct, one-pot synthesis method has also been developed where this compound is reacted with triethylamine, paraformaldehyde, ammonia (B1221849), and dimethyl phosphite (B83602) in a methanol (B129727) solution to directly yield the glyphosate crude drug. google.com Another approach involves the N-alkylation of aminomethylphosphonate (B1262766) (AMP) with haloacetic acids, including this compound, to produce glyphosate. nih.gov

Dimethoate: A systemic organophosphate insecticide. Its synthesis can involve the use of methyl chloroacetate (B1199739), the methyl ester of this compound. google.com In one patented process, an intermediate phosphate (B84403) ester is synthesized from a salt and methyl chloroacetate, which is then reacted with methylamine (B109427) to produce dimethoate. google.com

The carboxylic acid moiety of this compound can be readily converted to the more reactive acyl chloride, chloroacetyl chloride. This transformation is typically achieved by reacting this compound with various chlorinating agents. wikipedia.org

Common chlorinating agents include:

Thionyl chloride (SOCl₂) wikipedia.orggoogle.com

Phosphorus trichloride (B1173362) (PCl₃) guidechem.comchemicalbook.com

Phosgene (COCl₂) chemicalbook.comwipo.int

Sulfuryl chloride (SO₂Cl₂) chemicalbook.com

Chloroacetyl chloride is a valuable bifunctional intermediate used in the production of pharmaceuticals and other fine chemicals. chemicalbook.com A significant application is in the synthesis of adrenaline (epinephrine). In this process, chloroacetyl chloride is used to acylate catechol via a Friedel-Crafts reaction, forming 3,4-dihydroxy phenacyl chloride. google.com This intermediate is then further processed to yield adrenaline. google.com

Synthetic Methodologies for Novel Compounds

The unique structure of this compound makes it a valuable reagent in the synthesis of various heterocyclic systems, which are scaffolds for many biologically active molecules.

Thiazolidinones: This class of five-membered heterocyclic compounds is a core structure in many pharmacologically active agents. acs.org this compound is a key building block for the thiazolidinone ring. In a common method, it undergoes a [2+3]-cyclocondensation reaction with thiourea (B124793) to form thiazolidine-2,4-dione. nih.govresearchgate.net It can also be reacted with azomethines (Schiff bases) in a cyclization reaction to produce various substituted 3-aryl-2-thiazolidinones. tsijournals.com

Oxazolidinone Derivatives: Oxazolidinones are another important class of heterocyclic compounds, with some derivatives being used as antibiotics. wikipedia.org this compound can be used to synthesize 1,3-oxazolidine-5-one derivatives. researchgate.net The synthesis involves reacting a Schiff base (formed from a primary aromatic amine and an aromatic carbonyl compound) with this compound. The double bond of the imine attacks the alpha-carbon of the chloroacetic acid, leading to an intermediate that cyclizes to form the oxazolidinone ring. researchgate.net

Derivatization of Benzimidazoles and Benzothiazoles

This compound and its activated form, chloroacetyl chloride, are pivotal reagents in the derivatization of benzimidazole (B57391) and benzothiazole (B30560) scaffolds. These reactions typically involve the alkylation or acylation of nucleophilic sites on the heterocyclic systems, leading to a diverse range of functionalized molecules with significant applications, particularly in medicinal chemistry.

The synthesis of 2-chloromethyl benzimidazole is a common starting point for many derivatives. This intermediate is typically prepared through the condensation of o-phenylenediamine (B120857) with this compound in the presence of an acid catalyst, such as hydrochloric acid. ijsrst.comresearchgate.netgoogle.com The reaction mixture is heated, often under reflux or using microwave irradiation to shorten reaction times, followed by neutralization to precipitate the product. ijsrst.comgoogle.com This 2-chloromethyl benzimidazole can then undergo nucleophilic substitution reactions with various amines, such as substituted anilines in the presence of a base like ethanolic potassium hydroxide, to yield a variety of N-substituted benzimidazole derivatives. ijsrst.comresearchgate.net These derivatives are explored for their potential biological activities, including antibacterial and antifungal properties. ijsrst.comresearchgate.net

Similarly, benzothiazole derivatives are synthesized using this compound. For instance, 2-(chloromethyl)-benzo[d]thiazole can be prepared by reacting 2-aminobenzenethiol with this compound in the presence of polyphosphoric acid under reflux conditions. jyoungpharm.org This intermediate serves as a building block for further derivatization. Another route involves the acylation of 2-aminobenzothiazoles with chloroacetyl chloride. nih.gov This acylation can be the initial step in a multi-step synthesis to produce more complex heterocyclic systems, such as those containing azetidinone rings, which are investigated for their pharmacological potential. nih.gov The reaction of 2-mercaptobenzimidazole (B194830) with this compound is also a key step in synthesizing thiazolo[3,2-a]benzimidazol-3(2H)-ones, which are another class of biologically relevant compounds. mdpi.com

The conditions for these derivatization reactions can be varied, with both conventional heating and microwave-assisted methods being employed. ijsrst.comiosrjournals.org Microwave synthesis, in particular, offers advantages in terms of reduced reaction times. ijsrst.com The resulting benzimidazole and benzothiazole derivatives are typically characterized using spectroscopic methods like IR, NMR, and mass spectrometry to confirm their structures. researchgate.netresearchgate.net

Table 1: Synthesis of Benzimidazole and Benzothiazole Derivatives

| Starting Material(s) | Reagent | Product | Reaction Conditions | Reference(s) |

|---|---|---|---|---|

| o-Phenylenediamine | This compound, 5N HCl | 2-Chloromethyl benzimidazole | Microwave heating | ijsrst.com |

| 2-Chloromethyl benzimidazole | Substituted anilines, Ethanolic KOH | Aniline (B41778) substituted benzimidazole derivatives | - | researchgate.net |

| 2-Aminobenzenethiol | This compound, Polyphosphoric acid | 2-(Chloromethyl)-benzo[d]thiazole | Reflux for 8h | jyoungpharm.org |

| 2-Aminobenzothiazole-6-carboxylic acid | Chloroacetyl chloride | 2-(2-Chloroacetylamino)benzothiazole-6-carboxylic acid | Condensation | nih.gov |

Linker Reactions in Complex Molecular Synthesis (e.g., Phenol (B47542) Molecules, Triterpenes)

This compound serves as a valuable bifunctional linker in the assembly of complex molecules, enabling the connection of two or more distinct molecular fragments. researchgate.net This "linker-mode" strategy is a cornerstone of modern medicinal chemistry, facilitating the creation of hybrid molecules that combine the structural features and potential biological activities of different parent compounds. researchgate.netsymeres.com The reactivity of both the carboxylic acid group and the carbon-chlorine bond allows for sequential reactions to bridge different molecular entities. researchgate.net

A prominent application of this strategy is the functionalization of phenols. researchgate.net The O-alkylation of a phenolic hydroxyl group with this compound, typically in the presence of a base, introduces a carboxymethyl ether moiety. researchgate.net This reaction attaches an "acidic linker" to the phenol. The resulting phenoxyacetic acid derivative possesses a free carboxylic group that can then be used for further conjugation, for example, through esterification or amidation reactions. researchgate.net This approach has been successfully employed to synthesize hybrids of phenols and natural products like triterpenes. researchgate.net For instance, phenoxyacetic acid derivatives have been coupled with oleanolic acid, a triterpene, to create novel hybrid compounds. researchgate.net The initial O-alkylation step can be optimized using green chemistry techniques such as microwave-ultrasonic (MW-US) assisted synthesis to achieve rapid and efficient functionalization. researchgate.net

The utility of this compound as a linker extends beyond natural product derivatization. It is a fundamental building block for creating various molecular architectures. The chloroacetyl group, readily introduced by reacting an amine with chloroacetyl chloride, can be further modified. For example, in the synthesis of complex drug delivery systems or probes, linkers are essential for connecting a bioactive molecule to a carrier or a tag. symeres.com The choice of linker is critical as its properties can influence the stability, solubility, and release characteristics of the final conjugate. symeres.com

Table 2: Application of this compound as a Linker

| Molecular Scaffold | Linker Introduction Reaction | Resulting Intermediate | Subsequent Conjugation | Target Molecule Class | Reference(s) |

|---|---|---|---|---|---|

| Phenols | O-alkylation with this compound | Phenoxyacetic acid derivatives | Esterification with triterpene acid | Phenol-Triterpene Hybrids | researchgate.net |

Synthesis of Thiosemicarbazide (B42300) Derivatives

This compound is a key reagent in the synthesis of various heterocyclic compounds derived from thiosemicarbazides. Thiosemicarbazides and their condensation products, thiosemicarbazones, serve as versatile intermediates for building more complex molecular frameworks. chemmethod.comirjmets.comresearchgate.net

A common synthetic route involves the reaction of thiosemicarbazones with this compound in a cyclocondensation reaction to form thiazolidin-4-one derivatives. chemmethod.comirjmets.com Thiosemicarbazones are first prepared by the condensation of thiosemicarbazide with various aldehydes or ketones. chemmethod.comirjmets.com The subsequent reaction of the thiosemicarbazone with this compound, typically in a solvent like glacial acetic acid and in the presence of a base such as anhydrous sodium acetate (B1210297), leads to the formation of the 2-(substituted-hydrazono)-1,3-thiazolidin-4-one ring system. chemmethod.comirjmets.com This reaction proceeds by initial nucleophilic attack of the sulfur atom onto the electrophilic carbon of this compound, followed by intramolecular cyclization and dehydration.

For example, thiosemicarbazones derived from aromatic aldehydes can be refluxed with this compound and sodium acetate in glacial acetic acid for several hours to yield the corresponding thiazolidin-4-ones. chemmethod.comirjmets.com Similarly, the reaction of 2-acetylbenzimidazole (B97921) thiosemicarbazone with this compound in ethanol containing anhydrous sodium acetate yields a thiazolidinone-substituted benzimidazole. nih.gov These derivatives are often synthesized with the aim of exploring their potential biological activities. researchgate.net

The general applicability of this reaction makes it a valuable tool in synthetic organic chemistry for creating libraries of heterocyclic compounds for drug discovery and other applications. researchgate.net

Table 3: Synthesis of Thiazolidin-4-ones from Thiosemicarbazones

| Thiosemicarbazone Precursor | Reagents | Product Class | Reaction Conditions | Reference(s) |

|---|---|---|---|---|

| Aromatic aldehyde thiosemicarbazones | This compound, Anhydrous sodium acetate | 2-(Aryl-hydrazono)-1,3-thiazolidin-4-ones | Reflux in glacial acetic acid | chemmethod.comirjmets.com |

Catalytic Synthesis of Chloroacetates

The esterification of this compound to produce chloroacetate esters is an important industrial process, as these esters are valuable intermediates in the synthesis of pharmaceuticals, pesticides, and plasticizers. rsc.org Traditional esterification methods often rely on homogeneous mineral acid catalysts like sulfuric acid or hydrochloric acid. rsc.org However, these catalysts are corrosive, difficult to separate from the reaction products, and generate significant waste, posing environmental and operational challenges. rsc.org

To address these issues, research has focused on developing heterogeneous and reusable catalysts for the synthesis of chloroacetates. Polyoxometalate-based ionic liquids (POM-ILs) have emerged as highly effective and environmentally friendly catalysts for this transformation. rsc.orgnih.gov A study reported the use of vanadium-substituted polyoxometalate ionic liquids with sulfonic acid groups, specifically [TEAPS]₃₊ₙPW₁₂₋ₙVₙO₄₀ (where n=1, 2, 3), for the esterification of this compound with n-amyl alcohol. nih.gov

These POM-IL catalysts exhibit thermoregulated phase behavior; they dissolve in the reaction mixture at elevated temperatures, leading to a homogeneous and highly efficient catalytic system, but precipitate out as the solution cools, allowing for easy separation and recycling. rsc.orgnih.gov The catalyst [TEAPS]₅PW₁₀V₂O₄₀ was identified as particularly active, achieving an esterification rate of 98.75% under optimized conditions. rsc.orgnih.gov The catalyst could be reused multiple times without a significant loss in activity, highlighting its robustness and potential for industrial application. rsc.orgnih.gov This approach provides a green and efficient alternative to conventional methods for chloroacetate synthesis. nih.gov

Table 4: Catalytic Esterification of this compound

| Alcohol | Catalyst | Key Findings | Optimal Conditions | Reference(s) |

|---|

Synthesis of Azole-Acetanilides

This compound is a fundamental starting material for the synthesis of azole-acetanilides, a class of compounds incorporating an azole ring linked to an acetanilide (B955) moiety. These structures are of interest in medicinal chemistry due to the wide spectrum of biological activities associated with both azole and anilide scaffolds. jocpr.com

The synthesis typically begins with the N-alkylation of an azole, such as benzimidazole or benzotriazole, with this compound to form the corresponding azole-1-acetic acid. jocpr.com While this reaction can be carried out using sodium hydroxide as a base, improved yields have been reported by using pyridine (B92270) as the base and chloroform (B151607) as the solvent. jocpr.com The resulting azole-1-acetic acids are key intermediates that possess a carboxylic acid function ready for further transformation. jocpr.com

The next step involves converting the azole-1-acetic acid into a more reactive species, typically the acid chloride, by treating it with a chlorinating agent like thionyl chloride. This activated intermediate is then reacted with a substituted aniline or another amine (such as N-methylpiperazine) to form the final azole-acetanilide product via an acylation reaction. jocpr.com This two-step sequence allows for the modular assembly of a variety of azole-acetanilides by varying both the azole and the amine components. jocpr.com The structures of the synthesized compounds are confirmed by spectroscopic methods, including FTIR, ¹H-NMR, and Mass spectrometry. jocpr.com

Table 5: Synthesis of Azole-Acetanilides

| Azole | Amine | Key Intermediate | Synthetic Steps | Reference(s) |

|---|

Green Chemistry Approaches in this compound Mediated Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly being applied to syntheses involving this compound. mdpi.comacs.org These approaches focus on improving efficiency, minimizing waste, and using more environmentally benign conditions and catalysts. mdpi.com

One significant area of improvement is in the catalytic synthesis of chloroacetates. The use of thermoregulated, reusable ionic liquid catalysts, such as the vanadium-substituted polyoxometalates, for the esterification of this compound represents a major green advancement. rsc.orgnih.gov This method avoids the use of corrosive mineral acids, allows for easy catalyst separation and recycling, and leads to high product yields, thus increasing atom economy and reducing waste. rsc.orgnih.gov

Alternative energy sources are also being employed to drive reactions involving this compound derivatives more efficiently. Microwave (MW) and ultrasound (US) irradiation have been used to accelerate the O-alkylation of phenols with this compound. researchgate.net These techniques often lead to significantly shorter reaction times, higher yields, and can sometimes be performed without a solvent, which aligns with the green chemistry principle of using safer solvents or eliminating them entirely. researchgate.netmdpi.com

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Chloromethyl benzimidazole |

| o-Phenylenediamine |

| Chloroacetyl chloride |

| Benzothiazole |

| Potassium hydroxide |

| 2-Aminobenzenethiol |

| Polyphosphoric acid |

| 2-(Chloromethyl)-benzo[d]thiazole |

| 2-Aminobenzothiazole |

| Azetidinone |

| 2-Mercaptobenzimidazole |

| Thiazolo[3,2-a]benzimidazol-3(2H)-one |

| Ethyl chloroacetate |

| N1-Ethylacetate-2-methyl-benzimidazole |

| Phenol |

| Triterpene |

| Carboxymethyl ether |

| Phenoxyacetic acid |

| Oleanolic acid |

| Salicylaldehyde |

| Benzofuran |

| Thiosemicarbazide |

| Thiazolidin-4-one |

| Thiosemicarbazone |

| Glacial acetic acid |

| Sodium acetate |

| 2-Acetylbenzimidazole |

| Chloroacetate |

| n-Amyl alcohol |

| Polyoxometalate-based ionic liquids |

| Azole-acetanilides |

| Benzimidazole |

| Benzotriazole |

| Azole-1-acetic acid |

| Thionyl chloride |

| N-methylpiperazine |

| 2,4-Dichlorophenoxyacetic acid |

Analytical Methodologies for 2 Chloroacetic Acid Quantification and Detection

Chromatographic Techniques

Chromatography is a widely used technique for separating and analyzing components in a mixture. Several chromatographic approaches, including Gas Chromatography (GC) and Liquid Chromatography (LC), are employed for the analysis of 2-chloroacetic acid.

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas Chromatography (GC) coupled with Electron Capture Detection (ECD) is a common and sensitive method for the analysis of halogenated compounds like this compound. ECD is particularly responsive to molecules containing electronegative atoms such as chlorine. capes.gov.brasianpubs.org However, this compound's relatively low volatility and its carboxylic acid group can pose challenges for direct GC analysis, potentially leading to poor peak shape and reduced sensitivity. restek.com

Derivatization Strategies for Enhanced Volatility (e.g., BSTFA)

To overcome the limitations of analyzing this compound by GC directly, derivatization is often employed. Derivatization involves chemically modifying the analyte to make it more volatile and thermally stable, as well as to improve its detection characteristics. restek.comchromatographytoday.com For carboxylic acids, silylation is a common derivatization strategy. restek.comchromatographytoday.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to convert the carboxylic acid group into a trimethylsilyl (B98337) (TMS) ester. restek.comsigmaaldrich.com This reaction increases the volatility of this compound, making it more suitable for GC analysis. restek.comchromatographytoday.com BSTFA reacts with active hydrogens in functional groups like carboxylic acids, alcohols, and amines to form TMS derivatives. sigmaaldrich.comtcichemicals.com The reaction conditions, such as temperature, time, and the concentration of the derivatization reagent, can influence the efficiency of the derivatization. sigmaaldrich.com Adding a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of BSTFA. chromatographytoday.comsigmaaldrich.comtcichemicals.com

Another derivatization approach for chloroacetic acids involves esterification, such as using acidic methanol (B129727) or diazomethane, to form methyl esters. researchgate.netresearchgate.netacs.org These esters are also more volatile than the parent acid and can be analyzed by GC-ECD. researchgate.netresearchgate.net For instance, a method utilizing acidic methanol esterification followed by GC-ECD has been applied for the determination of haloacetic acids in water. acs.org While effective for many haloacetic acids, this method may present challenges with monochloroacetic acid compared to other derivatives. acs.org

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS can also be used in conjunction with different derivatization agents. While pentafluorobenzylation followed by GC-ECD can be sensitive, chloroacetic acid derivatives might co-elute with by-products; this issue was not observed under GC-MS conditions. nih.gov BF₃/methanol esterification followed by GC-MS has also been shown to be a sensitive and reproducible method for analyzing chloroacetic acid and other acidic compounds. nih.gov

Liquid Chromatography Applications

Liquid Chromatography (LC) techniques are also applicable for the analysis of this compound, particularly when derivatization for GC is not preferred or when the sample matrix is more suited to LC. LC separates analytes based on their interaction with a stationary phase and a liquid mobile phase.

Reverse phase HPLC methods with UV detection have been developed for the analysis of chloroacetic acid. sielc.comglsciences.com These methods often utilize mobile phases containing acetonitrile (B52724), water, and an acidic modifier like phosphoric acid or sulfuric acid to achieve separation. sielc.com For LC-Mass Spectrometry (LC-MS) compatibility, formic acid can replace phosphoric acid in the mobile phase. sielc.com

Ion chromatography (IC), a type of LC, has also been used for the determination of chloroacetic acid, particularly in water samples. acs.orgcdc.gov IC separates ions based on their charge, making it suitable for organic acids. Methods involving IC with conductivity detection have been developed and applied for the analysis of chloroacetic acid in air samples collected on silica (B1680970) gel. cdc.govkeikaventures.com

Another LC approach, Bridge Ion Separation Technology (BIST), has been applied for the separation of chloroacetic acid along with other haloacetic acids. sielc.comsielc.com This method utilizes a negatively-charged cation-exchange column and a positively-charged buffer in the mobile phase to facilitate the retention and separation of anionic analytes. sielc.comsielc.com

Electrophoretic Techniques

Electrophoretic techniques separate analytes based on their differential migration in an electric field, typically in a conductive buffer solution. Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is a powerful technique for the analysis of charged species like organic acids.

Q & A

Q. What are the optimal reaction conditions for synthesizing esters or conjugates using 2-chloroacetic acid?